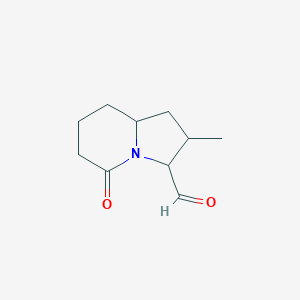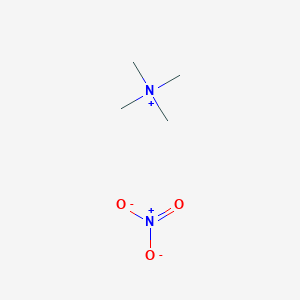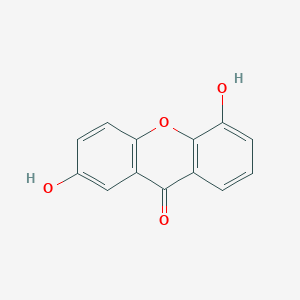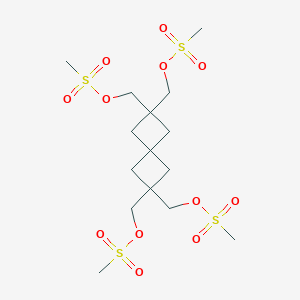
2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is a spirocyclic ether that is used in various research applications.3)heptane.
Mechanism Of Action
The mechanism of action of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane is not well understood. However, it is believed that this compound acts as a crosslinking agent by forming covalent bonds between the polymer chains. This crosslinking enhances the mechanical and thermal properties of the polymeric materials.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane. However, it has been reported that this compound is non-toxic and does not have any significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane in lab experiments is its ability to crosslink polymeric materials. This crosslinking enhances the mechanical and thermal properties of the polymeric materials, making them suitable for various applications. However, one of the limitations of using this compound is its cost, which can be relatively high.
Future Directions
There are several future directions for the use of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane in scientific research. One of the significant directions is the synthesis of new polymeric materials that have enhanced mechanical and thermal properties. This compound can also be used in the synthesis of new dendrimers that have improved drug delivery properties. Additionally, the use of this compound in the synthesis of new materials for catalysis and energy storage is an area that requires further exploration.
Conclusion:
In conclusion, 2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane is a unique compound that has several applications in scientific research. Its ability to crosslink polymeric materials and the synthesis of dendrimers make it a valuable compound in various fields. Although there is limited information available on its biochemical and physiological effects, this compound is considered non-toxic and safe for use in lab experiments. The future directions for the use of this compound in scientific research are vast, and further exploration is required to fully understand its potential.
Synthesis Methods
The synthesis of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane involves the reaction of mesyl chloride with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a base. The reaction results in the formation of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane as a white crystalline solid.
Scientific Research Applications
2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane has been used in various scientific research applications. One of the significant applications of this compound is in the field of polymer chemistry. It has been used as a crosslinking agent in the synthesis of polymeric materials. This compound has also been used in the synthesis of dendrimers, which are highly branched macromolecules that have a wide range of applications in drug delivery, catalysis, and materials science.
properties
CAS RN |
132577-55-0 |
|---|---|
Product Name |
2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane |
Molecular Formula |
C15H28O12S4 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[2,2,6-tris(methylsulfonyloxymethyl)spiro[3.3]heptan-6-yl]methyl methanesulfonate |
InChI |
InChI=1S/C15H28O12S4/c1-28(16,17)24-9-14(10-25-29(2,18)19)5-13(6-14)7-15(8-13,11-26-30(3,20)21)12-27-31(4,22)23/h5-12H2,1-4H3 |
InChI Key |
YSYXONKENSWLQG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCC1(CC2(C1)CC(C2)(COS(=O)(=O)C)COS(=O)(=O)C)COS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OCC1(CC2(C1)CC(C2)(COS(=O)(=O)C)COS(=O)(=O)C)COS(=O)(=O)C |
Other CAS RN |
132577-55-0 |
synonyms |
2,2,6,6-tetrakis(mesyloxymethyl)spiro-(3.3)heptane 2,2,6,6-TKSH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)
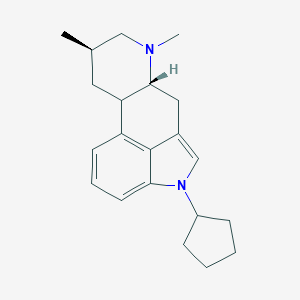
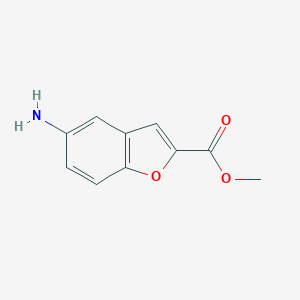
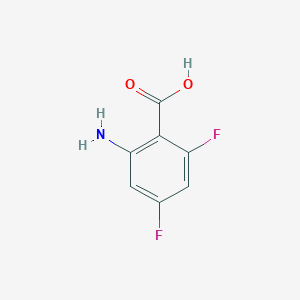
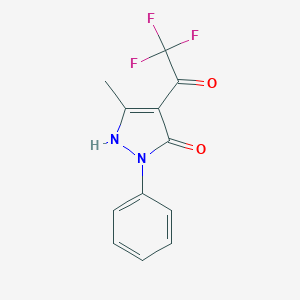
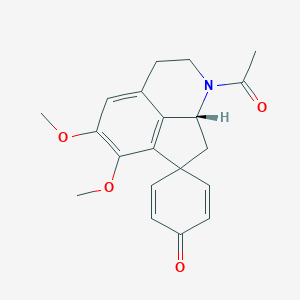
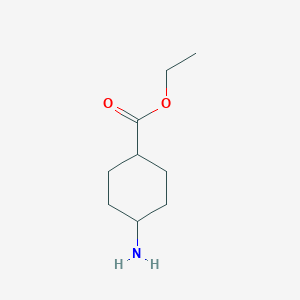
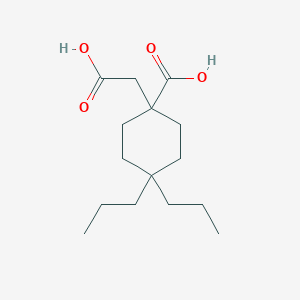
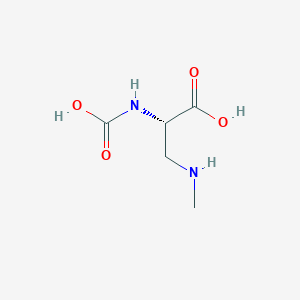
![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)
![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
